PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]-
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Description
PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]- is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]- is a compound that has garnered attention for its potential biological activities. This article reviews the current knowledge on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound is characterized by a propanamide backbone linked to a substituted indeno-furan moiety. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of propanamides exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising antibacterial and antifungal activities. A notable study synthesized various substituted propanamides and evaluated their effectiveness against common pathogens using methods such as the cup plate method for antibacterial activity and the housefly worm method for anthelmintic activity. The results demonstrated that certain derivatives exhibited higher activity than standard drugs like albendazole .
Compound | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC mg/mL) |
---|---|---|
Compound A | 6.72 (E. coli) | 6.63 (S. aureus) |
Compound B | 6.67 (E. coli) | 6.45 (Candida albicans) |
Anticancer Activity
Recent studies have focused on the anticancer potential of propanamide derivatives. One study synthesized a series of propanamide derivatives bearing oxadiazole rings and tested their anticancer activity in vitro against various cancer cell lines. The results indicated that several compounds exhibited low IC50 values, suggesting potent anticancer effects . For example:
Compound | IC50 Value (µM) | Cancer Type |
---|---|---|
Compound 1 | 20.12 ± 6.20 | Breast Cancer |
Compound 2 | 10.84 ± 4.20 | Lung Cancer |
Compound 3 | 24.57 ± 1.62 | Prostate Cancer |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, propanamide derivatives have also shown anti-inflammatory effects. A study demonstrated that certain compounds could inhibit carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .
Case Studies
- Antiplasmodial Activity : A derivative of propanamide was evaluated for its antiplasmodial activity against Plasmodium falciparum. The compound exhibited nanomolar inhibition against both chloroquine-sensitive and multidrug-resistant strains, highlighting its potential as an antimalarial agent .
- Selective Androgen Receptor Degraders (SARDs) : Certain propanamide derivatives have been characterized as SARDs with significant inhibitory effects on androgen receptor signaling in prostate cancer models. These compounds not only inhibited tumor growth but also demonstrated efficacy against enzalutamide-resistant cancer cells .
Properties
IUPAC Name |
N-[2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-7H,2-4,8-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDOFSUSDKUIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC=C1CCC2=C1C3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.